7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 1096926-23-6
Cat. No.: VC2812022
Molecular Formula: C11H5ClF2N4
Molecular Weight: 266.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1096926-23-6 |
|---|---|
| Molecular Formula | C11H5ClF2N4 |
| Molecular Weight | 266.63 g/mol |
| IUPAC Name | 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine |
| Standard InChI | InChI=1S/C11H5ClF2N4/c12-9-4-10-16-17-11(18(10)5-15-9)7-2-1-6(13)3-8(7)14/h1-5H |
| Standard InChI Key | VPCJUDZTIMTQPI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine is a synthetic heterocyclic compound that belongs to the broader class of triazolopyrimidines. It is characterized by a fused ring system comprising a triazole ring and a pyrimidine ring, with specific substitutions that define its unique molecular identity. The compound is registered with CAS number 1096926-23-6 and has been cataloged in various chemical databases for research and development purposes .
The molecular structure consists of a triazolo[4,3-c]pyrimidine core scaffold with a chlorine atom at position 7 and a 2,4-difluorophenyl group at position 3. This specific arrangement of atoms contributes to the compound's distinctive chemical behavior and potential biological activity. The triazole ring contains three nitrogen atoms, while the pyrimidine ring contains two nitrogen atoms, making this compound nitrogen-rich with potential for hydrogen bond formation and other important intermolecular interactions .
Structural Characteristics
The structure of 7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine features several key elements that contribute to its chemical and potentially biological properties:
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A triazolo[4,3-c]pyrimidine core scaffold, which provides a planar, aromatic system
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A chlorine atom at position 7 of the pyrimidine ring, which affects electron distribution
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A 2,4-difluorophenyl group at position 3, which introduces additional electronegative elements
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Multiple nitrogen atoms that can serve as hydrogen bond acceptors
This structural arrangement creates a molecule with specific electronic properties that may influence its interaction with biological targets. The presence of halogens (chlorine and fluorine) typically enhances lipophilicity and membrane permeability, which are important considerations in drug design and development .
Physical and Chemical Properties
Basic Physical Properties
7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine has well-defined physical and chemical properties that are essential for understanding its behavior in various applications. The compound exists as a powder at room temperature and has specific characteristics that differentiate it from related compounds in the triazolopyrimidine family .
Table 1: Physical and Chemical Properties of 7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H5ClF2N4 | |
| Molecular Weight | 266.63 g/mol | |
| Physical Form | Powder | |
| Storage Temperature | 4°C (recommended) | |
| Standard Purity | ≥95% |
The compound's molecular weight of 266.63 g/mol places it in a range that is often favorable for drug-like properties, according to Lipinski's Rule of Five, which suggests that molecules with molecular weights under 500 g/mol generally have better oral bioavailability .
Chemical Identifiers and Structural Representation
For precise identification in chemical databases and research literature, 7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine is represented using several standardized codes and nomenclature systems:
Table 2: Chemical Identifiers
Synthesis and Preparation Methods
Specific Synthetic Routes for Substituted Triazolopyrimidines
For substituted triazolopyrimidines similar to our compound, the literature indicates several potential synthetic pathways:
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Condensation of substituted benzaldehydes with acetophenones in the presence of sodium hydroxide in methanol at room temperature to form chalcones
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Reaction of these α,β-unsaturated ketones with 1H-1,2,4-triazol-3-amine in DMF at refluxing temperature to produce dihydrotriazolo-pyrimidine analogues
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Further modifications through reduction or oxidation to achieve specific substitution patterns and stereochemistry
For the specific synthesis of 7-Chloro-3-(2,4-difluorophenyl)- triazolo[4,3-c]pyrimidine, adaptations of these methods would likely involve:
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Using appropriately substituted starting materials, including 2,4-difluorobenzaldehyde derivatives
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Incorporating chlorination steps to introduce the chlorine at position 7
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Optimizing reaction conditions to ensure regioselectivity and high yield
The synthesis of these compounds often requires careful control of reaction conditions to achieve the desired substitution pattern and stereochemistry, particularly when creating asymmetric centers within the molecule .
| Supplier | Purity | Catalog Identifier | Country of Origin | Reference |
|---|---|---|---|---|
| Enamine | ≥95% | ENA321763739 | UA | |
| MolCore | ≥97% | MC1D0976 | Not specified | |
| Sigma-Aldrich (through Enamine) | Not specified | ENA321763739 | UA |
These commercial sources facilitate access to high-purity samples of the compound for research purposes, enabling investigations into its properties and potential applications .
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